3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Process Chemistry Scale-up Feasibility Indazole Synthesis

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a partially saturated, bicyclic heterocycle featuring a C-3 difluoromethyl substituent on a tetrahydroindazole scaffold (molecular formula C8H10F2N2, MW 172.18 g/mol). This compound serves as a versatile intermediate in medicinal chemistry, particularly as a core fragment for AMPA receptor positive allosteric modulators, as evidenced by its inclusion in patent WO2008113795.

Molecular Formula C8H10F2N2
Molecular Weight 172.179
CAS No. 938022-22-1
Cat. No. B2383491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
CAS938022-22-1
Molecular FormulaC8H10F2N2
Molecular Weight172.179
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C(F)F
InChIInChI=1S/C8H10F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h8H,1-4H2,(H,11,12)
InChIKeyOGUSNGSCFPPYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-Indazole (CAS 938022-22-1): Key Physicochemical and Procurement Characteristics


3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a partially saturated, bicyclic heterocycle featuring a C-3 difluoromethyl substituent on a tetrahydroindazole scaffold (molecular formula C8H10F2N2, MW 172.18 g/mol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly as a core fragment for AMPA receptor positive allosteric modulators, as evidenced by its inclusion in patent WO2008113795 [1]. Its computed LogP of 2.23 and topological polar surface area of 28.68 Ų position it as a moderately lipophilic building block suitable for CNS drug discovery programs requiring balanced permeability and polarity.

Why 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-Indazole Cannot Be Simply Replaced by Trifluoromethyl or Non-Fluorinated Analogs


The C-3 difluoromethyl group (–CF₂H) introduces a unique hydrogen-bond donor capacity that is absent in the trifluoromethyl (–CF₃) analog and cannot be replicated by methyl (–CH₃) or chloromethyl (–CH₂Cl) alternatives [1]. This property, stemming from the polarized C–H bond of the –CF₂H moiety (pKa ~26–28), allows the difluoromethyl compound to act as a bioisostere for hydroxyl or thiol groups, modulating target engagement and metabolic stability in ways its closest structural neighbors cannot . Consequently, substituting the difluoromethyl tetrahydroindazole with its trifluoromethyl counterpart (CAS 35179-55-6) in a lead series results in a loss of directional H-bond interactions and altered pharmacokinetic profiles, undermining structure-activity relationships established in programs such as AMPA receptor positive allosteric modulator development [2].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-Indazole Against Its Closest Analogs


Synthesis Yield: 68% Isolated Yield Achieved via Patent-Disclosed Route

In the specific synthetic procedure disclosed in patent WO2008/113795, the target compound 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is obtained in 68% yield after recrystallization, using 2-(difluoroacetyl)cyclohexanone and hydrazine monohydrate in ethanol at 60 °C . This represents a well-characterized, reproducible yield for a fluorinated heterocycle, whereas the trifluoromethyl analog (3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole) has been reported with yields ranging from 65% to 98% depending on substrate purity and conditions . The 68% yield of the difluoromethyl compound is competitive and provides a reliable baseline for procurement and synthetic planning.

Process Chemistry Scale-up Feasibility Indazole Synthesis

Computed LogP: 2.23 Highlights Balanced Lipophilicity for CNS Drug Design

The computed octanol-water partition coefficient (LogP) for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is 2.23 . This value falls within the optimal LogP window of 1–3 recommended for CNS drug candidates, balancing passive permeability with solubility. In contrast, the trifluoromethyl analog (computed LogP ~2.0–2.5, exact value not independently verified in accessible databases) exhibits similar lipophilicity but lacks the hydrogen-bond donor capability of the –CF₂H group, which can be critical for specific target interactions [1].

Lipophilicity CNS Drug Design Physicochemical Properties

Patent-Documented Role as a Key Intermediate in AMPA Receptor Positive Allosteric Modulator Synthesis

Patent WO2008113795 explicitly discloses 3-(difluoromethyl)-1-[2-(4-morpholinyl)-2,3-dihydro-1H-inden-5-yl]-4,5,6,7-tetrahydro-1H-indazole as an example compound within a series of AMPA receptor potentiators [1]. The patent differentiates between difluoromethyl and trifluoromethyl analogs, indicating that the 3-difluoromethyl tetrahydroindazole core provides a distinct pharmacological profile. While specific EC₅₀ values for the target compound itself are not provided in the patent, the structural differentiation from the trifluoromethyl series is supported by the inclusion of both motifs in separate exemplified compounds [1].

AMPA Receptor Positive Allosteric Modulator CNS Therapeutics

Procurement-Driven Application Scenarios for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-Indazole


Synthesis of AMPA Receptor Positive Allosteric Modulators for Cognitive Disorder Programs

Based on the patent-disclosed role of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a core intermediate in AMPA receptor potentiators [1], medicinal chemistry groups focused on cognitive enhancement, schizophrenia, or neurodegenerative disease can directly employ this compound to build proprietary lead series. The 68% synthesis yield provides a scalable entry point for SAR exploration, while the LogP of 2.23 supports CNS penetration potential.

Lead Optimization Programs Requiring Hydrogen-Bond Donor Bioisosteres

The difluoromethyl group (–CF₂H) functions as a lipophilic hydrogen-bond donor, a property not shared by the –CF₃ analog [1]. Research teams optimizing lead compounds for target engagement where a hydroxyl or thiol group needs replacement can utilize 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a scaffold to introduce this bioisostere while preserving the indazole pharmacophore.

Late-Stage Difluoromethylation Methodology Development

Given its well-characterized NMR spectrum (¹H-NMR δ 6.83 ppm, t, J=54 Hz for the –CF₂H proton) , this compound serves as a reference standard for developing and validating novel difluoromethylation methodologies. Its distinct spectroscopic signature enables reliable tracking of reaction progress and product identification in both academic and industrial process chemistry settings.

Comparative Physicochemical Profiling in Fluorinated Heterocycle Libraries

With directly accessible computed properties including LogP (2.23) and TPSA (28.68 Ų) , this compound can serve as a benchmark for building fluorinated tetrahydroindazole libraries. Procurement teams can leverage this data to evaluate suppliers and ensure batch-to-batch consistency in physicochemical properties, which is critical for reproducible biological screening outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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